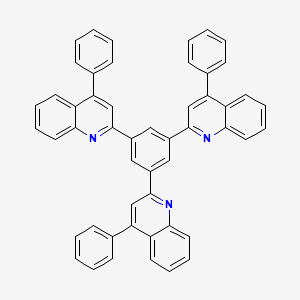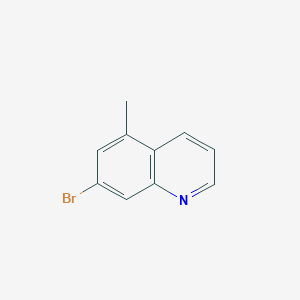![molecular formula C10H10N2O B13939084 1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated ketones can yield the desired pyrrolo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrrolo[3,2-b]pyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,2-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrrolo[3,2-b]pyridines, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as an anticancer agent and in the treatment of other diseases.
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
1H-Pyrrolo[3,4-c]pyridine: Similar structure with variations in the ring fusion pattern.
Uniqueness
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone is unique due to its specific substitution pattern and the presence of the propanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and synthesis .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(1H-pyrrolo[3,2-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-9-3-2-4-11-10(8)9/h2-4,6,12H,5H2,1H3 |
Clave InChI |
VCOOMMDLEIJXGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CNC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


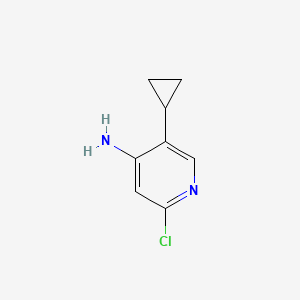
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
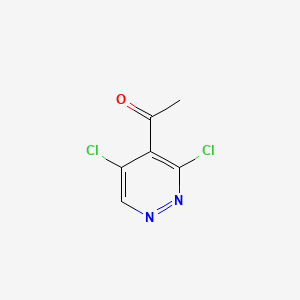


![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)


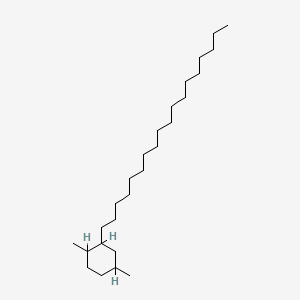
![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
